1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline is a bicyclic organic compound belonging to the isoquinoline family. It features a tetrahydroisoquinoline structure that is characterized by the presence of a saturated nitrogen-containing ring fused to a benzene ring. The compound has two hydroxyl groups at the 4 and 6 positions and a methyl group at the 2 position, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 183.22 g/mol .
Additionally, it can be subjected to reduction reactions, where the hydroxyl groups may be modified or removed under specific conditions. For example, treatment with reducing agents like lithium aluminum hydride can yield derivatives with altered functionalities.
1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline exhibits significant biological activity. Compounds in the tetrahydroisoquinoline class are known for their diverse pharmacological properties, including neuroprotective and anti-inflammatory effects. Some studies have indicated potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress .
Moreover, this compound may possess cardiotonic properties, making it relevant in cardiovascular pharmacology . Its unique hydroxyl substitutions could contribute to enhanced interaction with biological targets.
Several synthesis methods have been developed for 1,2,3,4-tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline:
1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline has potential applications in various fields:
Interaction studies of 1,2,3,4-tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline have shown its potential to interact with various biological targets:
1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline shares structural similarities with several other compounds in the tetrahydroisoquinoline class. Here are some notable comparisons:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1,2,3,4-Tetrahydroisoquinoline | Basic tetrahydroisoquinoline structure | Lacks hydroxyl groups; serves as a precursor for many derivatives |
1-Hydroxy-1-methyl-2-(3-methoxyphenyl)ethanone | Contains methoxy group instead of hydroxyl | Exhibits different biological activity due to methoxy substitution |
1-Methyl-1H-tetrahydroisoquinoline | Methyl group at nitrogen position | Different pharmacological profile; often studied for analgesic effects |
4-Hydroxy-N-methyl-tetrahydroisoquinoline | Hydroxyl at position 4 only | Focused on potential anti-inflammatory properties |
The uniqueness of 1,2,3,4-tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline lies in its specific arrangement of functional groups that potentially enhance its bioactivity compared to similar compounds.